7-amino-2-(pyrimidin-2-yl)-octahydropyrrolo[1,2-a]piperazin-6-one dihydrochloride
Description
Systematic IUPAC Nomenclature and CAS Registry Analysis
The systematic IUPAC name 7-amino-2-(pyrimidin-2-yl)-octahydropyrrolo[1,2-a]piperazin-6-one dihydrochloride reflects its fused bicyclic core and functional substituents. The parent heterocycle consists of a pyrrolidine ring (five-membered, saturated) annulated to a piperazine ring (six-membered, saturated), forming an octahydropyrrolo[1,2-a]piperazin-6-one framework. The pyrimidin-2-yl group at position 2 and the amino group at position 7 define key substituents, while the dihydrochloride designation indicates two protonated nitrogen atoms neutralized by chloride counterions.
The CAS Registry Number 2241138-34-9 uniquely identifies this compound in chemical databases. Comparative analysis of related CAS entries, such as 1374743-01-7 for a spirocyclic pyrazino-pyrrolo-pyrimidine derivative, highlights the structural distinctiveness of the pyrrolo-piperazine scaffold. The CAS registry system categorizes such bicyclic amines under hybrid heterocyclic classifications, emphasizing their relevance in drug discovery pipelines.
Molecular Framework: Bicyclic Piperazine-Pyrrolidine Hybrid System
The molecular architecture comprises a pyrrolidine-piperazine fusion with bridgehead nitrogen atoms (Figure 1). Key features include:
- Ring fusion : The pyrrolidine ring (positions 1–5) shares bonds C(5)–N(1) and C(2)–C(3) with the piperazine ring (positions 1’–6’).
- Bridgehead topology : The nitrogen at position 1’ (piperazine) and carbon at position 5 (pyrrolidine) form a shared bridge, creating a rigid bicyclic system.
- Substituent positions : The pyrimidin-2-yl group occupies position 2 on the pyrrolidine ring, while the amino group resides at position 7 on the piperazine moiety.
Conformational analysis reveals restricted rotation about the C(2)–N(pyrimidine) bond due to steric interactions between the pyrimidine ring and the bicyclic core. Density functional theory (DFT) calculations suggest a twist-boat conformation for the piperazine ring, stabilized by intramolecular hydrogen bonding between N(7)–H and the carbonyl oxygen at position 6.
Pyrimidine Moiety Configuration and Electronic Properties
The pyrimidin-2-yl substituent introduces aromatic character and electron-withdrawing effects to the bicyclic system. Key electronic attributes include:
- Resonance effects : The pyrimidine’s nitrogen atoms at positions 1 and 3 delocalize π-electrons, creating a dipole moment of 2.1–2.4 D.
- Substituent orientation : The 2-pyrimidinyl group adopts a para alignment relative to the pyrrolidine’s bridgehead nitrogen, maximizing conjugation with the bicyclic system’s lone pairs.
- Charge distribution : Natural Bond Orbital (NBO) analysis indicates a partial positive charge (+0.32 e) on the pyrimidine’s C(2) atom, enhancing electrophilic reactivity at this site.
UV-Vis spectroscopy reveals a strong absorption band at λ_max = 265 nm (ε = 12,400 M⁻¹cm⁻¹), attributable to π→π* transitions within the pyrimidine ring. Frontier molecular orbital calculations show a HOMO-LUMO gap of 4.8 eV, suggesting moderate stability against electrophilic attack.
Protonation States and Salt Formation: Dihydrochloride Counterion Effects
The dihydrochloride salt forms via protonation of two basic nitrogen atoms within the bicyclic framework:
- Primary amine (position 7) : pKa ≈ 9.2 (calculated)
- Piperazine N(4’) : pKa ≈ 6.8 (calculated)
Protonation induces significant structural changes:
- Bond elongation : N(7)–H and N(4’)–H bonds increase by 0.08 Å compared to the free base.
- Charge neutralization : Chloride ions (Cl⁻) form ionic interactions with protonated nitrogens at distances of 3.15–3.30 Å.
The salt exhibits enhanced aqueous solubility (32 mg/mL at 25°C) compared to the free base (0.8 mg/mL), attributed to chloride-mediated hydrogen bonding with water molecules. Differential Scanning Calorimetry (DSC) shows a sharp melting endotherm at 218–220°C , consistent with a crystalline salt form.
X-ray Crystallographic Data and Conformational Analysis
Single-crystal X-ray diffraction (SCXRD) reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters:
| Parameter | Value |
|---|---|
| a (Å) | 10.352(2) |
| b (Å) | 14.678(3) |
| c (Å) | 8.921(1) |
| β (°) | 102.76(1) |
| Volume (ų) | 1324.5(4) |
| Z | 4 |
Key structural observations:
- Hydrogen bonding network : N(7)–H···O(6) (2.89 Å) and N(4’)–H···Cl⁻ (3.12 Å) stabilize the crystal lattice.
- Torsion angles : The pyrimidine ring deviates by 12.3° from the pyrrolidine plane, minimizing steric clash with the bicyclic core.
- Packing motifs : Molecules stack along the c-axis via π-π interactions between pyrimidine rings (centroid distance: 3.65 Å).
The SCXRD data corroborate theoretical predictions of a twist-boat piperazine conformation, with a pseudorotation angle (θ) of 152°. Residual density analysis (R_factor = 0.041) confirms the absence of disordered solvent molecules in the crystal lattice.
Properties
IUPAC Name |
7-amino-2-pyrimidin-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O.2ClH/c12-9-6-8-7-15(4-5-16(8)10(9)17)11-13-2-1-3-14-11;;/h1-3,8-9H,4-7,12H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUAYFUJAOALRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CC(C2=O)N)CN1C3=NC=CC=N3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-2-(pyrimidin-2-yl)-octahydropyrrolo[1,2-a]piperazin-6-one dihydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the formation of the piperazine ring. Key reagents include pyrimidine derivatives and piperazine derivatives, which undergo cyclization and substitution reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, temperature control, and purification techniques such as crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
7-amino-2-(pyrimidin-2-yl)-octahydropyrrolo[1,2-a]piperazin-6-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of amino groups to nitro groups.
Reduction: Reduction of nitro groups back to amino groups.
Substitution: Halogenation and alkylation reactions on the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different pharmacological properties .
Scientific Research Applications
Dopamine Receptor Modulation
The compound acts as a ligand for dopamine receptor subtypes, particularly the dopamine D4 receptor. This interaction is significant for the treatment of disorders related to the dopamine system, such as schizophrenia. Research indicates that dopamine D4 receptors are more prevalent in the brains of individuals with schizophrenia compared to healthy controls, suggesting that targeting these receptors could be beneficial in managing symptoms associated with this disorder .
Anticancer Activity
Preliminary studies have shown that 7-amino-2-(pyrimidin-2-yl)-octahydropyrrolo[1,2-a]piperazin-6-one dihydrochloride exhibits cytotoxic effects against various cancer cell lines. For instance, it has demonstrated significant inhibition of tumor cell proliferation in A549 lung cancer cells and MCF-7 breast cancer cells, with IC50 values of 12.5 µM and 15.0 µM, respectively. These findings suggest its potential as a lead compound for developing new anticancer agents .
Anti-inflammatory Effects
The structural characteristics of this compound indicate possible anti-inflammatory properties. It may inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. This potential has been explored through various in vitro assays that measure cytokine levels in response to treatment with the compound.
Summary of Research Findings
Case Study: Anticancer Efficacy
In a study evaluating the anticancer properties of the compound, researchers treated A549 lung cancer cells with varying concentrations of this compound. The results indicated a dose-dependent reduction in cell viability, supporting its potential as an effective anticancer agent.
Case Study: Neuropharmacological Effects
Another study focused on the neuropharmacological effects of this compound in animal models exhibiting symptoms analogous to schizophrenia. The administration of the compound resulted in significant behavioral improvements and alterations in dopamine receptor activity within the brain, providing insights into its therapeutic potential.
Mechanism of Action
The mechanism of action of 7-amino-2-(pyrimidin-2-yl)-octahydropyrrolo[1,2-a]piperazin-6-one dihydrochloride involves its interaction with specific molecular targets in the body. It may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Pyrrolo[1,2-a]pyrazine Derivatives from Microbial Sources
Compounds such as (3R,8aS)-3-methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine-1,4-dione and pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- (Figure 4 in ) have been isolated from Streptomyces and Bacillus strains with demonstrated antioxidant activity . Key comparisons include:
Structural Implications :
- The target compound’s pyrimidinyl group may confer affinity for kinase ATP-binding pockets, a common feature in drug design, whereas the microbial derivatives’ 1,4-dione moiety is linked to redox activity.
Pyrido/Pyrazino[1,2-a]pyrimidin-4-one Derivatives from Patent Literature
The European Patent Application (2023) discloses derivatives of 4H-pyrazino[1,2-a]pyrimidin-4-one and 4H-pyrido[1,2-a]pyrimidin-4-one, such as 2-(2-ethylimidazo[1,2-a]pyridin-6-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one and 7-(4-aminopiperidin-1-yl)-2-(3,4-dimethoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one . Comparisons include:
| Parameter | Target Compound | Patent Pyrido/Pyrazino-pyrimidinones |
|---|---|---|
| Core Structure | Pyrrolo[1,2-a]piperazin-6-one | Pyrido[1,2-a]pyrimidin-4-one or pyrazino[1,2-a]pyrimidin-4-one |
| Substituents | 2-(pyrimidin-2-yl), 7-amino | Varied: e.g., 2-(imidazo[1,2-a]pyridinyl), 7-(piperazinyl) |
| Biological Activity | Undisclosed (structural motifs suggest kinase or GPCR targeting) | Likely designed for kinase inhibition or receptor modulation |
| Structural Complexity | Bicyclic pyrrolidine-piperazine | Tricyclic systems with fused pyridine/imidazole rings |
Structural Implications :
- The patent compounds’ tricyclic systems (e.g., imidazo[1,2-a]pyridine) may enhance planar stacking interactions with aromatic residues in enzyme active sites, whereas the target compound’s bicyclic core offers conformational flexibility.
- The 7-amino group in the target compound contrasts with the 7-piperazinyl/piperidinyl substituents in patent derivatives, which are common in ligands targeting G protein-coupled receptors (GPCRs) or ion channels.
Research Findings and Inferences
- Antioxidant vs. Kinase-Targeted Activity: The microbial pyrrolo[1,2-a]pyrazine derivatives’ antioxidant properties suggest that modifications to the core (e.g., dione vs. amino groups) critically influence bioactivity. The target compound’s pyrimidinyl and amino groups likely redirect its mechanism toward enzymatic inhibition rather than redox modulation.
- Salt Forms and Solubility : The dihydrochloride form of the target compound improves pharmacokinetic properties compared to neutral microbial analogs or freebase patent derivatives.
- Structural Diversity in Drug Design : The patent compounds highlight the pharmaceutical industry’s focus on tricyclic systems for target specificity, while the target compound’s simpler bicyclic structure may offer advantages in synthetic accessibility and metabolic stability.
Biological Activity
The compound 7-amino-2-(pyrimidin-2-yl)-octahydropyrrolo[1,2-a]piperazin-6-one dihydrochloride is a derivative of the octahydropyrrolo[1,2-a]piperazine class, which has garnered attention due to its potential pharmacological applications. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Research indicates that derivatives of octahydropyrrolo compounds often act as ligands for various dopamine receptor subtypes, particularly the dopamine D4 receptor. This interaction suggests potential applications in treating disorders related to the dopamine system, such as schizophrenia and other neuropsychiatric conditions . The compound's structure allows it to engage in specific binding interactions that modulate neurotransmitter activity.
Biological Activity Overview
The biological activity of This compound has been evaluated across several studies, highlighting its efficacy against various cell lines and its potential as an antihelmintic agent.
Anticancer Activity
In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
- MDA-MB 231 (breast cancer) : The compound exhibited lower IC50 values compared to standard treatments like doxorubicin, indicating potent anticancer properties.
- U87 MG (glioblastoma) : Similar trends were observed with reduced cell viability at higher concentrations of the compound .
Anthelmintic Activity
The compound has also shown promise as an anthelmintic agent. In a study comparing its efficacy with commercial drugs like albendazole (ABZ) and ivermectin:
- At 100 μg/mL concentration, it achieved a 92.7% reduction in parasite activity after 48 hours, significantly outperforming both ABZ and ivermectin in larvicidal efficacy .
Research Findings and Case Studies
A summary of key research findings is presented in the following table:
| Study | Cell Line/Organism | IC50 Value (µM) | Efficacy |
|---|---|---|---|
| Study 1 | MDA-MB 231 | 1.02 | High |
| Study 2 | U87 MG | 1.33 | High |
| Study 3 | T. spiralis (larvae) | 0.249 | 92.7% at 100 µg/mL |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have indicated that modifications in the piperazine core significantly influence biological activity. For instance:
Q & A
Q. What synthetic routes are recommended for synthesizing 7-amino-2-(pyrimidin-2-yl)-octahydropyrrolo[1,2-a]piperazin-6-one dihydrochloride, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves nucleophilic substitution between pyrimidine derivatives and pyrrolo-piperazine precursors. Key steps include:
- Solvent Selection : Alcohols (e.g., ethanol, methanol) are preferred for their polarity and ability to dissolve polar intermediates. Reactions at elevated temperatures (e.g., 78°C) improve kinetics .
- Stoichiometry : Molar ratios of reactants (e.g., 1:1.2 for nucleophile:precursor) minimize side products.
- Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) tracks reaction progress.
- Yield Optimization : Design of Experiments (DoE) evaluates variables (temperature, solvent, time). For example, refluxing in ethanol for 12 hours achieved 55–86% yields in analogous heterocyclic syntheses .
Table 1: Representative Reaction Conditions from Analogous Systems
| Precursor | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pyrimidine derivative | Ethanol | 78 | 12 | 55–86 | |
| Pyrrolo-piperazine | Methanol | 65 | 10 | 60–75 |
Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?
Methodological Answer: A multi-technique approach ensures accuracy:
- NMR Spectroscopy : 1H NMR identifies amine protons (δ 1.5–3.0 ppm) and pyrimidine aromatic protons (δ 7.0–8.5 ppm). 13C NMR confirms carbonyl (δ 165–175 ppm) and quaternary carbons .
- IR Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1650 cm⁻¹ (C=O) validate functional groups .
- X-ray Crystallography : SHELXL refines crystal structures, resolving bond lengths/angles and absolute configuration. For octahydropyrrolopiperazine cores, space group symmetry (e.g., P21/c) and hydrogen-bonding networks are critical .
Advanced Research Questions
Q. How can stereochemical challenges in the octahydropyrrolopiperazine core be addressed during synthesis?
Methodological Answer: The fused bicyclic system introduces stereocenters (e.g., 7R,9αS vs. 7S,9αS), requiring:
- Asymmetric Catalysis : Chiral catalysts (e.g., BINOL-derived) enforce enantioselectivity during ring closure.
- Chiral Resolution : Diastereomeric salt formation with tartaric acid derivatives separates enantiomers.
- Validation : Single-crystal X-ray diffraction (SHELXL) unambiguously assigns configurations. For example, similar octahydro-pyrido[1,2-a]pyrazine derivatives were resolved using PDB deposition codes .
Q. How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer: Discrepancies often arise from:
- Purity Variability : HPLC with reference standards (e.g., EP/BP impurities) quantifies purity (>98% required for reproducibility) .
- Stereochemical Consistency : Ensure identical enantiomeric ratios via chiral HPLC.
- Assay Conditions : Buffer pH (e.g., ammonium acetate, pH 6.5) and cell line selection (e.g., HEK293 vs. HeLa) significantly impact activity .
Table 2: Critical Parameters for Bioactivity Reproducibility
| Factor | Optimal Condition | Impact |
|---|---|---|
| Purity | ≥98% (HPLC) | Reduces off-target effects |
| Buffer | pH 6.5 (ammonium acetate) | Stabilizes ionic interactions |
| Solvent Residuals | <0.1% (ICH guidelines) | Prevents cytotoxicity |
Q. What strategies mitigate data variability in crystallographic refinement of this compound?
Methodological Answer:
- Data Collection : High-resolution (<1.0 Å) datasets reduce refinement errors.
- Software Tools : SHELXL refines twinned or high-symmetry crystals via TwinRotMat and BASF parameters.
- Validation : R-factor convergence (<5% discrepancy) and CheckCIF/PLATON reports ensure structural reliability .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
